Cas no 90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde)

4-[4-(trifluoromethyl)phenoxy]benzaldehyde structure
90035-20-4 structure
Nombre del producto:4-[4-(trifluoromethyl)phenoxy]benzaldehyde
Número CAS:90035-20-4
MF:C14H9F3O2
Megavatios:266.215274572372
MDL:MFCD09026265
CID:797918
PubChem ID:13300844

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
    • 4-[4-(trifluoromethyl)phenoxy]benzaldehyde
    • Benzaldehyde,4-[4-(trifluoromethyl)phenoxy]-
    • 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE
    • Benzaldehyde, 4-[4-(trifluoromethyl)phenoxy]-
    • 4-(4-TRIFLUOROMETHYLPHENOXY)BENZALDEHYDE
    • RFPORHXEHBGCCJ-UHFFFAOYSA-N
    • 4(p-trifluoromethylphenoxy)benzaldehyde
    • AX8035361
    • ST2417968
    • W9281
    • 4-{[4-(trifluoromethyl)phenyl]ox
    • 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde (ACI)
    • SCHEMBL184377
    • 90035-20-4
    • DB-396296
    • DTXSID50535690
    • SY107675
    • CS-0157439
    • DS-13008
    • O11069
    • J-513570
    • MFCD09026265
    • 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde
    • AKOS015920203
    • MDL: MFCD09026265
    • Renchi: 1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H
    • Clave inchi: RFPORHXEHBGCCJ-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=CC(OC2C=CC(C(F)(F)F)=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 266.05500
  • Masa isotópica única: 266.05546401g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 3
  • Complejidad: 288
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26.3
  • Xlogp3: 3.8

Propiedades experimentales

  • Denso: 1.297
  • Punto de ebullición: 326.855°C at 760 mmHg
  • Punto de inflamación: 146.524°C
  • índice de refracción: 1.54
  • PSA: 26.30000
  • Logp: 4.31020

4-[4-(trifluoromethyl)phenoxy]benzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228079-250mg
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
90035-20-4 95%
250mg
¥869.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228079-5g
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
90035-20-4 95%
5g
¥4639.00 2024-04-26
abcr
AB485010-1 g
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde; .
90035-20-4
1g
€330.70 2023-04-20
eNovation Chemicals LLC
Y0984130-10g
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
90035-20-4 95%
10g
$750 2023-09-03
Ambeed
A189323-100mg
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
90035-20-4 95%
100mg
$60.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T65250-250mg
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
90035-20-4 95%
250mg
¥636.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SW264-1g
4-[4-(trifluoromethyl)phenoxy]benzaldehyde
90035-20-4 95%
1g
1632.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SW264-250mg
4-[4-(trifluoromethyl)phenoxy]benzaldehyde
90035-20-4 95%
250mg
822CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SW264-5g
4-[4-(trifluoromethyl)phenoxy]benzaldehyde
90035-20-4 95%
5g
6522CNY 2021-05-08
Ambeed
A189323-250mg
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
90035-20-4 95%
250mg
$72.0 2025-02-26

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ;  5 h, 100 °C
Referencia
Highly efficient heterogeneous copper-catalysed O-arylation of phenols by nitroarenes leading to diaryl ethers
Du, Yingying; Yao, Fang; Tuo, Yuxin; Cai, Mingzhong, Journal of Chemical Research, 2017, 41(12), 725-729

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ;  reflux
Referencia
5-Aryl-2,4-thiazolidinediones as selective PPARγ agonists
Koyama, Hiroo; Boueres, Julia K.; Han, Wei; Metzger, Edward J.; Bergman, Jeffrey P.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1801-1804

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ;  15 h, rt
Referencia
Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides
Guan, Renpeng; Chen, Guanhong; Bennett, Elliot L.; Huang, Zhiliang ; Xiao, Jianliang, Organic Letters, 2023, 25(14), 2482-2486

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 140 - 150 °C
Referencia
Synthesis and Structure-Activity Relationships for Extended Side Chain Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)
Palmer, Brian D.; Sutherland, Hamish S.; Blaser, Adrian; Kmentova, Iveta; Franzblau, Scott G.; et al, Journal of Medicinal Chemistry, 2015, 58(7), 3036-3059

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Referencia
Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolide
Chen, Tao; Zhang, Rui; Wang, Yu-Xia; Gao, Meng-Qi; Chen, Qiong; et al, Letters in Drug Design & Discovery, 2022, 19(4), 263-268

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Dimethylformamide ;  0.5 h, rt; 24 h, 100 °C
Referencia
The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by Rhodium
Zheng, Xing-Wang; Ding, Jin-Chang; Chen, Jiu-Xi; Gao, Wen-Xiao; Liu, Miao-Chang; et al, Organic Letters, 2011, 13(7), 1726-1729

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Copper diacetate monohydrate Solvents: Dimethylformamide ;  rt; 4 h, 100 °C
Referencia
Ligand-free copper-catalyzed O-arylation of nitroarenes with phenols
Chen, Jiuxi; Wang, Xingyong; Zheng, Xingwang; Ding, Jinchang; Liu, Miaochang; et al, Tetrahedron, 2012, 68(43), 8905-8907

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Cupric acetate Solvents: Dimethylformamide ;  rt; 48 h, 100 °C
Referencia
Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acids
Zhang, Jilei; Chen, Jiuxi; Liu, Miaochang; Zheng, Xingwang; Ding, Jinchang; et al, Green Chemistry, 2012, 14(4), 912-916

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Raw materials

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde
A860926
Pureza:99%/99%/99%
Cantidad:1g/5g/10g
Precio ($):192.0/576.0/960.0